2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide
Description
Properties
IUPAC Name |
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-14-5-7-16(8-6-14)25(2)32(26,27)19-9-10-31-20(19)22-23-21(24-30-22)15-11-17(28-3)13-18(12-15)29-4/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBXBSPFFZCXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.
Molecular Formula and Weight
- Molecular Formula : CHNOS
- Molecular Weight : 490.60 g/mol
Structural Features
The compound features:
- An oxadiazole ring, which is known for its diverse biological activities.
- A thiophene sulfonamide moiety that enhances its pharmacological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The presence of the 1,2,4-oxadiazole unit in this compound is associated with promising anticancer activity. For instance:
- Compounds containing the oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HT29 (colon cancer), and MCF7 (breast cancer) .
- The structure-activity relationship (SAR) indicates that modifications to the phenyl rings can enhance potency against specific cancer types.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The oxadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer cell proliferation .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Research indicates that compounds similar to this one possess antimicrobial properties:
- Certain oxadiazole derivatives have demonstrated activity against both gram-positive and gram-negative bacteria, as well as antifungal effects .
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties:
- It has been associated with reduced production of pro-inflammatory cytokines in various models, indicating potential use in treating inflammatory conditions .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of oxadiazole derivatives, including the compound . The results showed:
- IC50 Values : The compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, comparable to standard chemotherapeutics .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds:
- The study found that certain derivatives demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial potential .
Data Table: Biological Activities
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
- Oxadiazole vs. Thiazole derivatives (e.g., Z8 in ) exhibit distinct electronic profiles due to sulfur’s polarizability .
- Substituent Effects :
- 3,5-Dimethoxyphenyl (target): Methoxy groups improve solubility and may participate in hydrogen bonding.
- 4-Fluorophenyl (): Fluorine’s electronegativity increases oxidative stability and binding precision in hydrophobic pockets .
- Methyl vs. Methoxy : The target’s 4-methylphenyl (sulfonamide) offers steric bulk compared to Z9’s cyclopentyl group, which could alter pharmacokinetics .
Tautomerism and Spectral Properties
Compounds with thione/thiol tautomerism (e.g., triazoles in ) show distinct IR profiles (e.g., absence of νS-H at 2500–2600 cm⁻¹ confirms thione form) . The target compound lacks such tautomerism, simplifying its spectral interpretation.
Q & A
Q. Critical parameters :
- Temperature control during cyclization to avoid byproducts.
- Strict anhydrous conditions for coupling reactions.
(Basic) Which spectroscopic and analytical techniques confirm structural integrity and purity?
A combination of methods is required:
- NMR :
- ¹H NMR confirms methoxy protons (δ 3.8–4.0 ppm) and absence of NH due to N-methylation.
- ¹³C NMR identifies carbonyl carbons (C=O at δ 165–170 ppm) .
- HRMS : Molecular ion accuracy within 3 ppm (e.g., [M+H]⁺ at m/z 498.1234 calculated for C₂₃H₂₄N₃O₅S₂) .
- X-ray crystallography : Resolves stereochemistry of the oxadiazole-thiophene linkage .
- HPLC : Purity >95% with C18 column (acetonitrile/water mobile phase) .
(Advanced) How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?
Q. Methodology :
Structural variations : Synthesize analogs modifying:
- Methoxy groups (replace with halogens or alkyl chains).
- Sulfonamide N-substituents (e.g., N-Me vs. N-Et).
Standardized assays :
- Enzymatic inhibition (IC₅₀) under controlled pH and temperature.
- Cytotoxicity in ≥3 cell lines (e.g., HeLa, HepG2) with matched passage numbers .
Comparative analysis :
- Cross-reference with analogs like oxadiazole Compound B (antifungal) and thienopyrimidine derivatives (antiviral) .
Q. Example SAR Table :
| Modification | Activity Change | Reference Compound |
|---|---|---|
| 3,5-diOCH₃ → 3,5-diCl | 3× ↑ kinase inhibition | Compound X |
| Oxadiazole → 1,3,4-thiadiazole | Shift to antiviral | Derivative Y |
(Advanced) How to address discrepancies between in vitro binding affinity and in vivo pharmacokinetics?
Q. Strategies :
Plasma protein binding : Use equilibrium dialysis to quantify free fractions across species (e.g., human vs. rodent) .
Metabolic stability :
- Incubate with liver microsomes + NADPH to identify degradation hotspots (e.g., demethylation of methoxy groups) .
- Deuterate labile positions (e.g., -OCH₃ → -OCD₃) to slow metabolism .
Toxicokinetic modeling : Apply physiologically based pharmacokinetic (PBPK) models validated for sulfonamides .
(Advanced) What methodologies assess environmental persistence and ecotoxicity during preclinical development?
Follow OECD guidelines:
Abiotic degradation :
- Hydrolysis at pH 4, 7, 9 (50°C, 5 days).
- Photolysis under UV-Vis light (λ >290 nm) .
Biotic studies :
- Daphnia magna acute toxicity (EC₅₀).
- Soil biodegradation (ISO 11266) in loam, clay, and sandy soils .
Computational predictions :
- EPI Suite for bioaccumulation (log Kow) and ECOSAR for aquatic toxicity .
Key Finding : Analogous sulfonamides show moderate bioaccumulation (BCF 200–500) .
(Advanced) How can computational modeling optimize target selectivity?
Q. Protocol :
Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT kinase) to predict binding poses .
Molecular dynamics (MD) : Simulate ligand-protein stability (100 ns) in GROMACS; analyze hydrogen bonds (e.g., with Arg112) .
Off-target screening : Pharmacophore-based screening against ChEMBL to predict adenosine receptor binding .
Validation : Surface plasmon resonance (SPR) for top 3 off-targets.
Reference Data : Oxadiazole drugs with logBB >0.3 show CNS penetration risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
